BES sodium salt

Buffer selection Enzymatic assays Diagnostic manufacturing

Select BES sodium salt for its precisely defined buffering window (pH 6.4–7.8, pKa 7.1 at 25 °C), which directly outperforms HEPES and MOPS in BES-buffered transfection protocols and clinical chemistry IVD kits requiring pH 6.4–6.8 optima. Unlike Tris or HEPES, BES remains fully soluble at 0 °C (3.2 M saturation), enabling cold-room preparation of 10×–20× stocks without warming-induced pH drift. Its low UV absorbance (<0.1 AU, 260–290 nm) ensures interference-free spectrophotometric readings. Validate your procurement with application-specific buffering capacity rather than generic alternatives.

Molecular Formula C6H14NNaO5S
Molecular Weight 235.24 g/mol
CAS No. 66992-27-6
Cat. No. B1324464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBES sodium salt
CAS66992-27-6
Molecular FormulaC6H14NNaO5S
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)CCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H15NO5S.Na/c8-4-1-7(2-5-9)3-6-13(10,11)12;/h8-9H,1-6H2,(H,10,11,12);/q;+1/p-1
InChIKeyCFQLQLSIZOWFNV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BES Sodium Salt (CAS 66992-27-6): Procurement-Grade Zwitterionic Buffer for Diagnostic Manufacturing and Cellular Assays


BES sodium salt (N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt, CAS 66992-27-6) is a zwitterionic biological buffer belonging to the Good's buffer family, originally selected and described by Norman Good and colleagues in 1966 for its favorable physicochemical properties in biochemical and biological research [1]. The compound features a pKa of approximately 7.1–7.15 at 20–25°C, providing maximum buffering capacity within its useful pH range of 6.4–7.8, a region critical for maintaining physiological and near-neutral conditions in enzyme assays, protein studies, and diagnostic test manufacturing . As a secondary standard biochemical buffer, BES sodium salt is supplied with titrimetric purity specifications typically ≥99%, and is characterized by high aqueous solubility (up to 333 mg/mL or 3.2 M at 0°C), low UV absorbance in the diagnostic-relevant 240–700 nm range, and minimal membrane permeability, which collectively reduce cellular toxicity and interference with spectrophotometric analyses .

Why BES Sodium Salt Cannot Be Indiscriminately Substituted with Other Good's Buffers in Critical Workflows


Although BES sodium salt belongs to the same zwitterionic sulfonic acid family as MES, MOPS, and HEPES, direct substitution without quantitative justification compromises assay reproducibility and procurement validity. Each Good's buffer exhibits a distinct pKa, useful pH range, metal ion binding profile, and temperature-dependent buffering behavior that directly impacts enzymatic activity, protein stability, and spectrophotometric readouts . For instance, MOPS and HEPES possess pKa values of 7.14 and 7.48 at 25°C respectively, shifting their optimal buffering windows away from BES's 6.4–7.8 range, while Tris buffer exhibits pronounced interference with restriction enzyme–DNA reactions and significant temperature-dependent pH drift (ΔpKa ≈ –0.028/°C) [1]. The selection of BES over its structural analogs must therefore be driven by quantifiable, application-specific differentiators—not generic buffering capacity claims. The following evidence guide establishes exactly where BES sodium salt provides verifiable, numerically defined differentiation against the most relevant comparators.

BES Sodium Salt: Quantifiable Differentiation Evidence for Procurement Decision-Making


pKa and Optimal Buffering Window: Precision Positioning Between MES and MOPS for Near-Neutral Assays

BES sodium salt (free acid) exhibits a pKa of 7.1 at 25°C and a corresponding useful pH range of 6.4–7.8 . In contrast, MES has a pKa of 6.10 and a pH range of 5.5–6.7, making it suboptimal for maintaining physiological pH during extended incubations; MOPS possesses a pKa of 7.14 and a pH range of 6.5–7.9, overlapping partially with BES but with a higher pKa that reduces buffering capacity at the lower end of the physiological spectrum [1]. HEPES, with a pKa of 7.48, is buffered optimally between 6.8 and 8.2, leaving a gap between 6.4 and 6.8 where BES provides superior proton equilibration .

Buffer selection Enzymatic assays Diagnostic manufacturing

Calcium Phosphate-Mediated Transfection Efficiency: BES-Buffered System Enables Gradual Precipitate Formation for Enhanced Stable Transformation

In a direct head-to-head protocol comparison for calcium phosphate-mediated eukaryotic cell transfection, a BES-buffered saline system (allowing gradual precipitate formation in the medium) is designated as the 'alternate high-efficiency method', whereas a HEPES-buffered solution (forming precipitate directly layered onto cells) is designated as the 'Basic Protocol' [1]. The BES-buffered method is explicitly described as 'particularly efficient for stable transformation of cells with circular plasmid DNA' and 'may be helpful with linear or genomic DNA' [1]. The critical differentiating factor is the slow, controlled formation of the calcium phosphate-DNA complex in BES buffer, which yields higher stable transformation efficiencies than the rapid precipitation method achievable with HEPES .

Mammalian cell transfection Plasmid DNA delivery Stable cell line generation

Restriction Enzyme Interference: Reduced DNA-Binding Compared to Tris Buffer Due to Steric Hindrance

BES sodium salt interferes with reactions between DNA and restriction enzymes to a lesser extent than Tris buffer, a property attributed to the steric hindrance of the protonated tertiary amine in BES, which shields the negative charge of DNA less effectively than less substituted buffers . This differential behavior has been characterized and confirmed by multiple vendors and primary literature, establishing a clear performance hierarchy among zwitterionic buffers for DNA-modifying enzyme workflows . In contrast, HEPES exhibits even lower interference than BES in certain enzyme systems, indicating that BES occupies an intermediate position with specific utility where Tris interference is unacceptable but full HEPES inertness is not required .

Molecular biology Restriction digestion DNA manipulation

Aqueous Solubility at 0°C: BES Maintains 3.2 M Solubility, Exceeding MOPS and HEPES Under Cold Storage Conditions

BES sodium salt (free acid form) exhibits a saturation concentration of 3.20 M at 0°C, enabling the preparation of concentrated stock solutions that remain soluble under cold-room or ice-bath conditions . By comparison, HEPES saturates at a lower concentration at 0°C, necessitating warming to achieve equivalent molarity or requiring larger storage volumes . This high low-temperature solubility is particularly advantageous for preparing 10× or 20× concentrated buffer stocks that must be stored at 4°C without precipitation, and for applications where buffer addition at 0°C is required without introducing temperature-induced pH drift.

Buffer preparation Cold-room workflows High-concentration stock solutions

Metal Ion Binding Profile: Selective Complexation with Copper and Cobalt but Minimal Interaction with Magnesium and Calcium

BES sodium salt exhibits a defined metal ion binding profile: it strongly interacts with copper (Cu²⁺) ions, weakly with cobalt (Co²⁺), and does not bind magnesium (Mg²⁺), calcium (Ca²⁺), or manganese (Mn²⁺) under standard assay conditions . This contrasts with other Good's buffers such as HEPES, which is generally considered to have negligible metal-binding properties across a broader range of divalent cations [1]. Despite its copper-binding tendency, BES remains compatible with the bicinchoninic acid (BCA) protein assay when protein is precipitated prior to the colorimetric reaction or when appropriate corrections are applied . In contrast, buffers like phosphate or citrate strongly chelate Mg²⁺ and Ca²⁺, rendering them unsuitable for metal-dependent enzyme assays where these cations serve as essential cofactors .

Metal-dependent enzymes BCA protein assay Buffer-metal compatibility

BES Sodium Salt: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Calcium Phosphate Transfection for Stable Mammalian Cell Line Generation

The BES-buffered transfection protocol (alternate high-efficiency method) is the established standard for achieving efficient stable transformation of eukaryotic cells with circular plasmid DNA, particularly for cell lines resistant to lipofection or electroporation. Procurement of BES sodium salt for this application is justified by the direct protocol-level superiority over HEPES-buffered systems documented in Current Protocols in Immunology and the original Chen and Okayama (1988) method [1].

Diagnostic Assay Manufacturing Requiring Precise pH Control in the 6.4–6.8 Window

In vitro diagnostic (IVD) test kits that rely on enzymatic reactions with pH optima in the 6.4–6.8 range—such as certain clinical chemistry analytes—benefit from BES sodium salt's pKa of 7.1 and useful pH range of 6.4–7.8. This range is specifically indicated for diagnostic assay manufacturing by major suppliers, and BES's low UV absorbance at 260–290 nm (<0.1 AU for 10% solution) ensures minimal interference with spectrophotometric readouts common in automated clinical analyzers .

High-Concentration Buffer Stock Preparation for Cold-Room and Ice-Bath Workflows

Laboratories requiring concentrated (≥3 M) buffer stocks that remain fully soluble at 0–4°C should select BES sodium salt over HEPES or Tris, which precipitate under identical conditions. BES's 3.2 M saturation at 0°C enables space-efficient storage of 10× or 20× stocks in cold rooms, eliminates warming steps that introduce pH variability, and ensures consistent buffer delivery in ice-cold protein purification or enzyme assay protocols .

Technical Documentation Hub

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